Cas no 642929-73-5 (1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine)
1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)ethanamine
- [1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-ethyl]amine dihydrochloride
- 1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine(SALTDATA: 2.5HCl 0.2H2O)
- 1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine
- AKOS005173488
- SCHEMBL14847097
- 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine
- CS-0259108
- EN300-72341
- 642929-73-5
-
- MDL: MFCD05221625
- Inchi: 1S/C9H14N2S/c1-6(10)9-11-7-4-2-3-5-8(7)12-9/h6H,2-5,10H2,1H3
- InChI Key: XTHNIXNHWPALKL-UHFFFAOYSA-N
- SMILES: S1C(C(C)N)=NC2=C1CCCC2
Computed Properties
- Exact Mass: 182.08776963g/mol
- Monoisotopic Mass: 182.08776963g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 67.2Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 290.4±28.0 °C at 760 mmHg
- Flash Point: 129.4±24.0 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM281367-5g |
1-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)ethanamine |
642929-73-5 | 95% | 5g |
$707 | 2021-08-18 | |
| TRC | T292958-50mg |
1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine |
642929-73-5 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T292958-100mg |
1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine |
642929-73-5 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T292958-500mg |
1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine |
642929-73-5 | 500mg |
$ 210.00 | 2022-06-02 | ||
| Chemenu | CM281367-5g |
1-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)ethanamine |
642929-73-5 | 95% | 5g |
$707 | 2023-01-07 | |
| Enamine | EN300-72341-0.05g |
1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine |
642929-73-5 | 95% | 0.05g |
$19.0 | 2023-05-31 | |
| Enamine | EN300-72341-0.1g |
1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine |
642929-73-5 | 95% | 0.1g |
$26.0 | 2023-05-31 | |
| Enamine | EN300-72341-0.25g |
1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine |
642929-73-5 | 95% | 0.25g |
$38.0 | 2023-05-31 | |
| Enamine | EN300-72341-0.5g |
1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine |
642929-73-5 | 95% | 0.5g |
$60.0 | 2023-05-31 | |
| Enamine | EN300-72341-1.0g |
1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine |
642929-73-5 | 95% | 1g |
$77.0 | 2023-05-31 |
1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine
Introduction to 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine (CAS No. 642929-73-5)
1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine, also known by its CAS number 642929-73-5, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine make it a promising candidate for various drug development initiatives.
The core structure of 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine consists of a tetrahydrobenzothiazole ring system fused with an ethylamine moiety. This combination imparts the molecule with specific chemical and biological properties that are of interest to researchers. The tetrahydrobenzothiazole ring is a common scaffold in many bioactive compounds due to its ability to interact with various biological targets. The ethylamine group, on the other hand, can enhance the solubility and bioavailability of the compound.
Recent studies have highlighted the potential of 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine in several therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that compounds with a similar structure exhibit neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydrobenzothiazoles can effectively reduce oxidative stress and inflammation in neuronal cells.
In addition to its neuroprotective properties, 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine has also been investigated for its potential as an antitumor agent. Preclinical studies have indicated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A recent paper in Cancer Research reported that a derivative of 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine showed significant antiproliferative activity against breast cancer cells.
The pharmacokinetic properties of 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine are another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Studies have shown that the compound exhibits favorable pharmacokinetic profiles in animal models, suggesting its suitability for further clinical evaluation.
Safety and toxicity assessments are essential steps in the drug development process. Initial toxicity studies on 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine have indicated that it is well-tolerated at therapeutic doses with minimal adverse effects. However, more comprehensive toxicological evaluations are needed to ensure its safety for human use.
The synthesis of 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethan-1-amine involves several well-established chemical reactions. One common synthetic route involves the condensation of 2-aminoethylamine with 4-chloroacetylbenzenesulfonamide followed by cyclization to form the tetrahydrobenzothiazole ring. This method provides a high yield and purity of the final product.
In conclusion, 1-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-y l)ethan - 1 - amine (CAS No . 642929 - 73 - 5) strong > represents a promising lead compound in the development of novel therapeutics for various diseases . Its unique chemical structure , coupled with its diverse biological activities , makes it an attractive target for further research and development . As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications , it is likely that this compound will play an increasingly important role in advancing medical treatments . p >
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